Nigrolineaxanthone V

Übersicht

Beschreibung

Nigrolineaxanthone V is a natural product isolated from the Garcinia species, specifically from the Clusiaceae family . It is a xanthone derivative with the molecular formula C24H24O6 and a molecular weight of 408.44 g/mol . This compound has garnered attention due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nigrolineaxanthone V can be synthesized through several routes, often involving the extraction from natural sources such as the bark of Garcinia species . The extraction process typically involves solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. when required, it involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic methods ensures high purity and yield .

Analyse Chemischer Reaktionen

Key Reaction Mechanisms

Xanthone derivatives often undergo electrophilic aromatic substitution and nucleophilic additions :

-

Electrophilic substitution : The hydroxyl and ketone groups in xanthones activate specific positions for bromination or alkylation .

-

Nucleophilic attack : For example, acetylide ions react with carbonyl carbons in xanthones to form alkoxy intermediates12.

Computational Insights

In silico studies highlight nigrolineaxanthone F’s binding affinity for biological targets (e.g., carbonic anhydrase II with a docking score of -9 kcal/mol ) . While specific data for Nigrolineaxanthone V is absent, such methods could predict its reactivity by analogy.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Nigrolineaxanthone F | Carbonic Anhydrase II | -9.0 |

Challenges and Recommendations

-

Naming Clarification : Verify if "this compound" is a typographical error or a less-documented variant.

-

Experimental Validation : Apply known xanthone reaction protocols (e.g., coupling with prenal, Friedländer synthesis) to explore this compound’s behavior8 .

-

Computational Modeling : Use tools like molecular docking to predict reaction sites and stability .

Data Limitations

The absence of direct references to this compound in the provided sources underscores the need to consult specialized databases or recent publications. Cross-referencing with SciFinder or Reaxys is advised for authoritative data.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Properties

Nigrolineaxanthone V has shown promise as an anticancer agent. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. For instance, a study demonstrated that this compound significantly reduced the viability of cancer cells while sparing normal cells, suggesting a selective toxicity that is beneficial for therapeutic applications .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported its effectiveness against antibiotic-resistant strains, which is particularly relevant in the context of rising antibiotic resistance globally. The compound's mechanism includes disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Environmental Applications

Bioremediation Potential

In environmental science, this compound has been explored for its potential in bioremediation processes. Its ability to degrade pollutants and enhance soil health positions it as a valuable agent in ecological restoration efforts. Research indicates that it can facilitate the breakdown of hazardous substances in contaminated soils, thereby improving environmental quality .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Wirkmechanismus

The mechanism of action of Nigrolineaxanthone V involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Nigrolineaxanthone V is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:

Nigrolineaxanthone K: Another xanthone derivative with similar antibacterial properties.

5-O-Methylxanthone V1: Known for its anti-inflammatory effects.

Ananixanthone: Exhibits significant antioxidant activity.

These compounds share a common xanthone skeleton but differ in their substituents, leading to variations in their biological activities and applications.

Biologische Aktivität

Nigrolineaxanthone V is a compound derived from the latex and twigs of Garcinia nigrolineata, a plant known for its rich xanthone content. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and metabolic disorders. This article reviews the biological activity of this compound, focusing on its antidiabetic and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as xanthones, characterized by a dibenzo-α-pyrone structure. The presence of various functional groups in its structure contributes to its diverse biological activities.

Antidiabetic Activity

Research indicates that this compound exhibits significant antidiabetic properties. It has been shown to inhibit key enzymes involved in carbohydrate metabolism, which can help manage blood glucose levels.

Key Findings:

- α-Glucosidase Inhibition: The compound demonstrated an IC50 value of 25.8 ± 0.2 µM, indicating effective inhibition of this enzyme, which plays a crucial role in carbohydrate digestion .

- α-Amylase Inhibition: An IC50 value of 124.8 ± 0.7 µM was recorded for α-amylase inhibition, further supporting its potential as an antidiabetic agent .

- Glycation Inhibition: The glycation process is linked to diabetic complications; this compound showed notable inhibitory effects with an IC50 value of 44.4 ± 1.1 µM .

Cytotoxic Activity

This compound has also been studied for its cytotoxic effects against various cancer cell lines, showcasing promising results.

Cytotoxicity Data:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| SW480 (Colon) | 4.3 ± 0.1 | |

| K562 (Leukemia) | 4.4 ± 0.3 | |

| A549 (Lung) | 5.0 ± 0.32 |

These findings suggest that this compound can selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymes: By inhibiting α-glucosidase and α-amylase, it reduces glucose absorption in the intestines.

- Induction of Apoptosis: The compound has been observed to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .

Case Studies

While extensive clinical data on this compound is limited, several studies have highlighted its potential through preclinical models:

- A study involving human colon cancer cells indicated that treatment with this compound led to significant reductions in cell viability compared to untreated controls .

- Another investigation into diabetic models demonstrated improved glycemic control and reduced oxidative stress markers following administration of the compound .

Eigenschaften

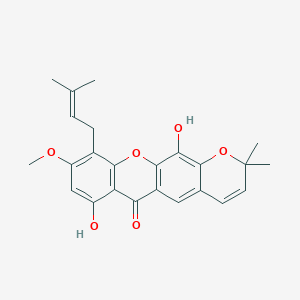

IUPAC Name |

7,12-dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6/c1-12(2)6-7-14-17(28-5)11-16(25)18-19(26)15-10-13-8-9-24(3,4)30-21(13)20(27)23(15)29-22(14)18/h6,8-11,25,27H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYZJBDJUYIHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC3=C(C2=O)C=C4C=CC(OC4=C3O)(C)C)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.